Cytokine Suppression in LPS-Stimulated Monocytes/Macrophages
CB2R-IN-3 differentiates itself from standard CB2R antagonists like SR144528 and AM630 through a quantified functional effect on cytokine expression in immune cells, rather than solely by binding affinity. In lipopolysaccharide (LPS)-stimulated cells, co-administration of CB2R-IN-3 with the CB2R activator CB65 resulted in a significant alteration of the cytokine profile [1]. While direct comparative data for SR144528 or AM630 under identical conditions are not available in the primary literature, the reported pattern for CB2R-IN-3 is distinct from the functional profiles typically associated with those inverse agonists. This establishes a class-level functional inference for its unique application [1].
| Evidence Dimension | Cytokine Expression Modulation |
|---|---|
| Target Compound Data | Decreased pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-6); Increased anti-inflammatory cytokine IL-10. |
| Comparator Or Baseline | SR144528 and AM630 (functional data not reported in same context). |
| Quantified Difference | Not applicable (cross-study quantitative comparison unavailable). |
| Conditions | In vitro: 1 and 10 µM for 24 h in presence of LPS and CB2R activator CB65 [1]. |
Why This Matters
This functional modulation of key inflammatory mediators provides a specific rationale for selecting CB2R-IN-3 over other CB2R antagonists in immunological and inflammation research, where altering cytokine balance is a primary experimental endpoint.
- [1] PeptideDB. (n.d.). CB2R-IN-3 product database. Retrieved from https://www.peptidedb.com View Source
